Tpcet

X-ray Crystallography DNA Photolesion Conformational Analysis

Obtaining high-resolution 3D structures of UV-induced cyclobutane pyrimidine dimer (CPD) lesions is hindered by the charged, flexible backbone of natural thymidylyl(3'-5')thymidine (TpT), which resists crystallization. Tpcet overcomes this limitation through a neutral cyanoethyl phosphotriester modification that facilitates crystal formation for X-ray diffraction, delivering definitive atomic coordinates unattainable with native dinucleotides. • Provides the benchmark cis-syn CPD geometry: 151° cyclobutane ring dihedral angle and -29° base rotation. • Serves as an authenticated crystalline standard with established unit cell parameters (a=11.596 Å, b=14.834 Å, c=15.956 Å, space group P2₁2₁2₁) for powder XRD verification. • Enables direct NMR conformational comparison to quantify backbone distortions induced by synthetic phosphate modifications.

Molecular Formula C23H30N5O12P
Molecular Weight 599.5 g/mol
CAS No. 97423-58-0
Cat. No. B1216755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpcet
CAS97423-58-0
Synonymsthymidylyl(3'-5')thymidine cyanoethyl ester
TPCET
Molecular FormulaC23H30N5O12P
Molecular Weight599.5 g/mol
Structural Identifiers
SMILESCC12C3C4C1(C(=O)NC(=O)N4C5CC(C(O5)CO)OP(=O)(OCC6C(CC(N3C(=O)NC2=O)O6)O)OCCC#N)C
InChIInChI=1S/C23H30N5O12P/c1-22-16-17-23(22,2)19(32)26-21(34)28(17)15-7-11(12(8-29)38-15)40-41(35,36-5-3-4-24)37-9-13-10(30)6-14(39-13)27(16)20(33)25-18(22)31/h10-17,29-30H,3,5-9H2,1-2H3,(H,25,31,33)(H,26,32,34)
InChIKeyLOMNORXIHCFEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tpcet: A Defined Phosphotriester for DNA Photolesion Research


Tpcet, also known as thymidylyl(3'-5')thymidine cyanoethyl ester, is a synthetic dinucleotide analogue [1]. It is distinguished from its natural counterpart, thymidylyl(3'-5')thymidine (TpT), by the presence of a cyanoethyl group that modifies the internucleotide phosphate into a neutral phosphotriester [2]. This modification is crucial as it has enabled the compound to be structurally characterized at an atomic resolution that is often unattainable for the native, charged phosphodiester [2]. Tpcet serves as a critical model compound for investigating the three-dimensional architecture of UV-induced DNA photoproducts, particularly the cis-syn cyclobutane pyrimidine dimer [1].

Structural Biology Workflow
Defined phosphotriester for atomic-resolution X‑ray crystallography and NMR studies of DNA photolesions.
Model System
Critical standard for three-dimensional characterization of the cis‑syn cyclobutane pyrimidine dimer lesion.
Selection Context
Enables high-quality crystal growth and precise backbone torsion angle measurement not achievable with native dinucleotides.

Why Unmodified Dinucleotides Cannot Substitute for Tpcet


Direct substitution of Tpcet with the unmodified thymidylyl(3'-5')thymidine (TpT) monophosphate or other generic dinucleotides is not scientifically valid for high-resolution structural analysis. The neutral cyanoethyl phosphotriester in Tpcet eliminates the negative charge on the phosphate backbone, resulting in distinct sugar-phosphate backbone distortions compared to the natural phosphodiester [1]. This structural alteration is not a drawback but a deliberate feature that facilitates the formation of high-quality crystals suitable for X-ray diffraction [2]. Consequently, the precise three-dimensional atomic coordinates derived from Tpcet's crystal structure cannot be inferred from or replaced by studies on the natural, more flexible dinucleotide, making Tpcet an irreplaceable standard for interpreting specific photolesion conformations.

Charge‑Neutral Backbone Alters Conformation
The cyanoethyl phosphotriester eliminates the negative charge, creating sugar‑phosphate distortions absent in natural TpT. Structural coordinates may not transfer directly.
Crystallization Behavior Differs Fundamentally
Tpcet forms well‑ordered single crystals suitable for X‑ray diffraction; unmodified dinucleotides typically remain amorphous. Substitution prevents high‑resolution data collection.
Photolesion Conformation Cannot Be Inferred
The precise atomic geometry of the cis‑syn dimer reported for Tpcet is a direct consequence of the phosphotriester modification and may not reproduce in the natural phosphodiester context.

Tpcet: X-ray Crystallography and NMR Conformational Evidence


Cyclobutane Ring Dihedral Angle vs. B-DNA

The cis-syn cyclobutane pyrimidine dimer of Tpcet exhibits a specific ring puckering, quantified by a dihedral angle of 151°, and a significant base rotation of -29° relative to the position of direct base overlap [1]. This represents a major distortion from the geometry of native B-DNA, where adjacent thymines are rotated by +36° [1].

Cyclobutane Ring Dihedral Angle vs. B‑DNA
Class‑level
Dihedral angle 151°; base rotation −29° vs. +36° in B‑DNA (65° difference)
Defines lesion geometry essential for molecular dynamics calibration and damage recognition studies.
Supports structural interpretation review; crystal‑state coordinates.
X-ray Crystallography DNA Photolesion Conformational Analysis

Crystallographic Unit Cell and Space Group

The crystalline form of the Tpcet cis-syn photodimer is highly defined. X-ray diffraction data show the crystals belong to the orthorhombic space group P2₁2₁2₁ (Z=4) with precise cell dimensions of a = 11.596 Å, b = 14.834 Å, and c = 15.956 Å, and contain two water molecules per asymmetric unit [1].

Crystallographic Unit Cell and Space Group
Method context
Orthorhombic P2₁2₁2₁, a=11.596 Å, b=14.834 Å, c=15.956 Å, Z=4
Definitive identity fingerprint for phase‑purity verification and material authentication.
Requires powder XRD confirmation in procurement setting.
Crystallography Material Purity Quality Control

NMR Backbone Conformation: Phosphotriester vs. Phosphodiester

Multinuclear NMR studies directly comparing Tpcet's photodimers with those of the natural thymidylyl(3'-5')thymidine monophosphate reveal significant differences in sugar-phosphate backbone conformation [1]. The neutralization of the phosphate negative charge in Tpcet leads to observable backbone distortions not present in the charged phosphodiester, confirming that the cyanoethyl modification alters the molecule's conformational landscape [1].

NMR Backbone: Phosphotriester vs. Phosphodiester
Head‑to‑head
Tpcet torsion angles P‑O3' = −138.1°, P‑O5' = 58.6°; distinct backbone distortions vs. charged TpT monophosphate.
Quantifiable conformational differences validate Tpcet as a distinct chemical entity, not a simple mimic.
Data to verify in specific solution conditions and NMR field strength.
NMR Spectroscopy Phosphotriester Conformational Dynamics

Tpcet Research Applications


Atomic-Resolution DNA Photoproduct Modeling

Investigators requiring precise three-dimensional coordinates for the cis-syn cyclobutane pyrimidine dimer lesion should procure Tpcet. The X-ray crystal structure provides definitive atomic-level data, including the 151° cyclobutane ring dihedral angle and -29° base rotation [1]. This quantifiable information is essential for building accurate molecular models, refining NMR solution structures of damaged DNA, and performing computational simulations of lesion recognition by repair enzymes.

Authentication of Crystalline Dinucleotide Standards

Laboratories synthesizing or utilizing crystalline dinucleotide photoproducts can use the reported unit cell parameters (a=11.596 Å, b=14.834 Å, c=15.956 Å, space group P2₁2₁2₁) of Tpcet's cis-syn photodimer as a benchmark for material authentication [1]. Procurement of Tpcet is justified when a well-defined crystalline standard is needed to verify the identity and phase purity of in-house synthesized or commercially acquired photoproducts via powder X-ray diffraction.

Structural Biology of Phosphotriester-Modified Nucleic Acids

Research programs focused on the impact of phosphate modifications on nucleic acid structure and dynamics should select Tpcet as a model system. Direct NMR comparisons with the natural thymidylyl(3'-5')thymidine monophosphate have quantified that the cyanoethyl phosphotriester modification induces specific backbone distortions [2]. This makes Tpcet a valuable reference compound for interpreting the conformational consequences of other synthetic phosphate modifications, such as those used in antisense oligonucleotides or nucleic acid probes.

Spectroscopic Assay Development for DNA Lesions

Analytical chemists developing HPLC, mass spectrometry, or circular dichroism (CD) methods to detect and quantify thymine dimers can use Tpcet as a primary structural calibrant. The availability of its complete, high-resolution X-ray structure [1] provides a direct link between a specific molecular geometry and its spectroscopic signature. This allows for more accurate peak assignment and quantification of photolesions in complex biological samples compared to using poorly defined natural dinucleotide mixtures.

Application
Selection Property
Validation Focus
DNA photoproduct modeling
Crystallographically defined geometry of cis‑syn dimer
Verify dihedral angle and base rotation parameters fit target lesion
Crystalline standard authentication
Reported unit cell parameters and space group
Confirm identity and phase purity by powder XRD against reference data
Phosphotriester‑modified nucleic acid studies
Quantified backbone torsion angles due to charge neutralization
Assess conformational impact on NMR spectra and dynamics simulations
Spectroscopic assay development for DNA lesions
Structure‑spectroscopy correlation from high‑resolution X‑ray data
Cross‑validate peak assignment in HPLC, MS, or CD methods with known geometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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